2-Bromo-1-isopropoxy-4-vinylbenzene
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Overview
Description
2-Bromo-1-isopropoxy-4-vinylbenzene is an organic compound with the molecular formula C11H13BrO It is a derivative of benzene, featuring a bromine atom, an isopropoxy group, and a vinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-isopropoxy-4-vinylbenzene typically involves the bromination of 1-isopropoxy-4-vinylbenzene. One common method includes the use of n-butyllithium and ammonium chloride in tetrahydrofuran (THF) as solvents . The reaction is carried out at low temperatures, around -78°C, to ensure the selective bromination of the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-isopropoxy-4-vinylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl group with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
n-Butyllithium: Used for the bromination reaction.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Major Products
Substituted Benzene Derivatives: Products of electrophilic aromatic substitution.
Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-1-isopropoxy-4-vinylbenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of new materials with specific properties.
Biomedical Studies: Investigated for its potential biological activities and applications in drug development.
Mechanism of Action
The mechanism of action of 2-Bromo-1-isopropoxy-4-vinylbenzene in chemical reactions typically involves electrophilic aromatic substitution. In Suzuki-Miyaura coupling, the vinyl group participates in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-1-isopropoxy-4-vinylbenzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted applications in organic synthesis and material science.
Properties
IUPAC Name |
2-bromo-4-ethenyl-1-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-4-9-5-6-11(10(12)7-9)13-8(2)3/h4-8H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKLHGPIPVSDNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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